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Compound of Interest

2-Amino-5-bromo-4-
Compound Name: S
methoxynicotinonitrile

Cat. No.: B1294184

Application Note & Protocol
Introduction

2-Amino-5-bromo-4-methoxynicotinonitrile is a highly functionalized pyridine derivative that
serves as a versatile and valuable building block in the synthesis of a wide array of fused
heterocyclic compounds. Its unique arrangement of amino, cyano, bromo, and methoxy
functional groups allows for a diverse range of chemical transformations, making it a key
intermediate in the development of novel compounds for medicinal chemistry and materials
science. This document provides an overview of its applications and detailed protocols for the
synthesis of key heterocyclic systems, particularly substituted pyridopyrimidines, which are of
significant interest due to their potential as kinase inhibitors and other biologically active
agents.

Key Applications

The strategic placement of reactive sites on the 2-amino-5-bromo-4-methoxynicotinonitrile
core enables its participation in various cyclization and cross-coupling reactions. It is a common
precursor for the synthesis of:

o Pyridopyrimidines: These fused heterocyclic systems are prevalent in pharmacologically
active compounds. The amino and cyano groups of the starting material can readily undergo
condensation reactions with various reagents to form the pyrimidine ring.
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e Thienopyridines: The bromine atom allows for the introduction of sulfur-containing moieties,
leading to the formation of thienopyridine derivatives.

o Other Fused Pyridines: The reactivity of the functional groups can be exploited to construct
other fused systems, such as pyrazolopyridines and triazolopyridines.

The resulting heterocyclic compounds have shown promise in various therapeutic areas,
including oncology, due to their ability to act as scaffolds for potent and selective enzyme
inhibitors.

Experimental Protocols

This section details the synthesis of key heterocyclic structures derived from 2-amino-5-
bromo-4-methoxynicotinonitrile.

Protocol 1: Synthesis of a Substituted Pyridopyrimidine
Derivative

This protocol describes a common method for the construction of the pyridopyrimidine core
through a cyclocondensation reaction.

Reaction Scheme:

Reagents & Conditions

Soo!lum Methoxide Guanidine Nitrate
in Methanol

2-Amino-5-bromo-4-
methoxynicotinonitrile

5-Bromo-4-methoxy-7H-
pyrrolo[2,3-d]pyrimidin-2,4-diamine
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Caption: Synthesis of a pyridopyrimidine derivative.

Materials:
Molecular
Reagent CAS Number Weight (g/mol  Amount Moles (mmol)
)
2-Amino-5-
bromo-4-
o 1060813-23-4 228.05 1.0g 4.38
methoxynicotino
nitrile
Guanidine
_ 506-93-4 122.08 1.07¢g 8.76
Nitrate
Sodium
Methoxide (25% 124-41-4 54.02 7.1 mL 31.1
in Methanol)
Methanol 67-56-1 32.04 20 mL -
Procedure:

e To a stirred solution of 2-amino-5-bromo-4-methoxynicotinonitrile (1.0 g, 4.38 mmol) in
methanol (20 mL), add guanidine nitrate (1.07 g, 8.76 mmol).

e Slowly add sodium methoxide (25% solution in methanol, 7.1 mL, 31.1 mmol) to the mixture.
» Heat the reaction mixture to reflux and maintain for 16 hours.

o After cooling to room temperature, filter the resulting precipitate.

o Wash the collected solid with cold methanol and then with water.

e Dry the solid under vacuum to yield the desired pyridopyrimidine product.
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Expected Yield: Approximately 85-95%.

Protocol 2: Suzuki Cross-Coupling for Derivatization

This protocol illustrates the derivatization of the brominated pyridopyrimidine core via a Suzuki
cross-coupling reaction, a common strategy to introduce molecular diversity.

Reaction Workflow:

Starting Material:
5-Bromo-pyridopyrimidine
Arylboronic Acid
Palladium Catalyst
(e.g., Pd(PPh3)4)

Base
(e.g., K2CO3)

Solvent

(e.g., Dioxane/Water)

Heating
(e.g., 80-100 °C)

Reaction Mixture Work-up and Final Product:
Purification 5-Aryl-pyridopyrimidine

Click to download full resolution via product page
Caption: Suzuki cross-coupling workflow.

Materials:
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Molecular
Reagent CAS Number Weight (g/mol  Amount Moles (mmol)
)

5-Bromo-4-

methoxy-7H-

pyrrolo[2,3- - 271.09 500 mg 1.84

d]pyrimidin-2,4-

diamine

(4-

Fluorophenyl)bor  1765-93-1 139.92 386 mg 2.76

onic acid

Tetrakis(triphenyl

phosphine)pallad  14221-01-3 1155.56 106 mg 0.092

ium(0)

Potassium

584-08-7 138.21 508 mg 3.68

Carbonate

1,4-Dioxane 123-91-1 88.11 15 mL -

Water 7732-18-5 18.02 3mL -
Procedure:

 In areaction vessel, combine the 5-bromo-pyridopyrimidine derivative (500 mg, 1.84 mmol),
the desired arylboronic acid (e.g., (4-fluorophenyl)boronic acid, 386 mg, 2.76 mmol), and
potassium carbonate (508 mg, 3.68 mmol).

e Add 1,4-dioxane (15 mL) and water (3 mL) to the vessel.
o Degas the mixture by bubbling nitrogen through it for 15 minutes.

e Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 106 mg, 0.092
mmol) to the reaction mixture.

e Heat the mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
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 After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g.,
ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

» Purify the crude product by column chromatography on silica gel to obtain the final 5-aryl-

pyridopyrimidine.

Expected Yield: Varies depending on the boronic acid used, typically in the range of 60-80%.

Data Summary

The following table summarizes typical reaction outcomes for the protocols described above.

Starting . .
Protocol . Product Reagents Conditions Yield (%)
Material
) 5-Bromo-4- Guanidine
2-Amino-5- )
methoxy-7H- Nitrate,
bromo-4-
1 ~ pyrrolo[2,3- Sodium Reflux, 16 h 85-95
methoxynicoti o )
o d]pyrimidin- Methoxide,
nonitrile
2,4-diamine Methanol
5-(4- (4-
5-Bromo-4- Fluorophenyl)  Fluorophenyl)
methoxy-7H- -4-methoxy- boronic acid,
2 pyrrolo[2,3- 7H- Pd(PPh3)4, 90°C,12h 60-80
d]pyrimidin- pyrrolo[2,3- K2CO3,
2,4-diamine d]pyrimidin- Dioxane/Wat
2,4-diamine er
Conclusion

2-Amino-5-bromo-4-methoxynicotinonitrile is a cornerstone building block for the efficient
construction of diverse and complex heterocyclic scaffolds. The protocols provided herein offer
robust and reproducible methods for the synthesis of pyridopyrimidine derivatives and their
subsequent functionalization. These methodologies are highly adaptable and can be applied to
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the synthesis of a wide range of analogs for screening in drug discovery and development
programs. Researchers can leverage the reactivity of this versatile intermediate to accelerate
the discovery of new chemical entities with significant therapeutic potential.

« To cite this document: BenchChem. [The Versatility of 2-Amino-5-bromo-4-
methoxynicotinonitrile in Heterocyclic Synthesis]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1294184#2-amino-5-bromo-4-
methoxynicotinonitrile-as-a-building-block-for-heterocycles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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